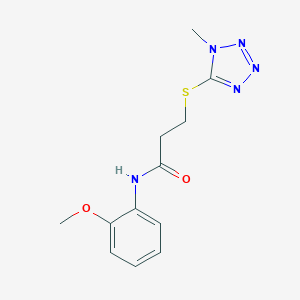![molecular formula C14H14N2O2S2 B270029 N-(4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B270029.png)
N-(4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide, also known as MTAA, is a chemical compound that has been studied for its potential applications in scientific research. MTAA is a thiazole-based compound that has been synthesized using various methods and has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.
作用机制
N-(4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide is believed to act by binding to specific proteins and affecting their function. It has been shown to selectively bind to proteins that contain a specific amino acid sequence, which is believed to be involved in protein-protein interactions. N-(4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide has been used in studies to investigate the role of these proteins in various biological processes, including cell signaling and gene expression.
Biochemical and Physiological Effects:
N-(4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide has been shown to have various biochemical and physiological effects, including its ability to selectively bind to specific proteins and affect their function. It has been used in studies to investigate the role of these proteins in various biological processes, including cell signaling and gene expression. N-(4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide has also been shown to have potential applications in the diagnosis and treatment of cancer and other diseases.
实验室实验的优点和局限性
N-(4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide has several advantages for use in lab experiments, including its ability to selectively bind to specific proteins and its potential applications in the diagnosis and treatment of cancer and other diseases. However, there are also limitations to its use, including the need for further research to fully understand its mechanism of action and potential side effects.
未来方向
There are several future directions for research on N-(4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide, including its use as a tool for studying protein-protein interactions, its potential applications in the diagnosis and treatment of cancer and other diseases, and its use as a fluorescent probe for imaging biological systems. Further research is needed to fully understand its mechanism of action and potential side effects, as well as its potential applications in other areas of scientific research.
合成方法
N-(4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide can be synthesized using various methods, including the reaction of 4-methyl-2-mercaptobenzothiazole with acetic anhydride and acetic acid to form the intermediate compound, which is then reacted with 4-chloroacetylphenyl isothiocyanate to produce N-(4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide. Another method involves the reaction of 4-methyl-2-mercaptobenzothiazole with 4-chloroacetylphenyl isothiocyanate in the presence of a base to form N-(4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide.
科学研究应用
N-(4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide has been studied for its potential applications in scientific research, including its use as a fluorescent probe for imaging biological systems, as a potential drug candidate for the treatment of cancer and other diseases, and as a tool for studying protein-protein interactions. N-(4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide has been shown to selectively bind to certain proteins and has been used in studies to investigate their function and interactions.
属性
产品名称 |
N-(4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide |
|---|---|
分子式 |
C14H14N2O2S2 |
分子量 |
306.4 g/mol |
IUPAC 名称 |
N-[4-[2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetyl]phenyl]acetamide |
InChI |
InChI=1S/C14H14N2O2S2/c1-9-7-19-14(15-9)20-8-13(18)11-3-5-12(6-4-11)16-10(2)17/h3-7H,8H2,1-2H3,(H,16,17) |
InChI 键 |
YNAVDVFLCREEJG-UHFFFAOYSA-N |
SMILES |
CC1=CSC(=N1)SCC(=O)C2=CC=C(C=C2)NC(=O)C |
规范 SMILES |
CC1=CSC(=N1)SCC(=O)C2=CC=C(C=C2)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-({[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperidine](/img/structure/B269948.png)

![4,5-Dimethyl-2-[2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-acetylamino]-thiophene-3-carboxylic acid ethyl ester](/img/structure/B269950.png)
![4-[5-(3-morpholin-4-yl-3-oxopropyl)sulfanyl-3H-1,3,4-oxadiazol-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B269954.png)

![N-(2-chlorophenyl)-2-{[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269956.png)
![2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]-1-(4-phenoxyphenyl)ethanone](/img/structure/B269960.png)
![N-[4-({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide](/img/structure/B269961.png)
![N-(4-phenyl-1,3-thiazol-2-yl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269967.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B269972.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B269974.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269977.png)
![N-(1,3-benzothiazol-2-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269978.png)